A Researcher's Guide to N-methyl-1,2,3,4-tetrahydroquinolin-5-amine: Predictive Analysis, Synthesis, and Characterization Strategies
A Researcher's Guide to N-methyl-1,2,3,4-tetrahydroquinolin-5-amine: Predictive Analysis, Synthesis, and Characterization Strategies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on the novel, yet uncharacterized, derivative: N-methyl-1,2,3,4-tetrahydroquinolin-5-amine. While direct experimental data for this specific molecule is not currently available in public literature, its structural components—a tertiary N-methylated amine within the heterocyclic ring and a primary aromatic amine on the benzene moiety—suggest a rich and complex chemical profile with significant potential for drug discovery.[3] This document serves as a comprehensive theoretical and practical framework for the researcher. It provides a predictive analysis of the molecule's physicochemical properties, outlines a robust synthetic strategy, details a complete analytical workflow for structural verification and purity assessment, and proposes initial biological screening protocols based on the known activities of related THQ analogs. The objective is to equip researchers with the foundational knowledge and methodological foresight required to initiate a structured and efficient investigation of this promising compound.
Molecular Profile and Structural Analysis
N-methyl-1,2,3,4-tetrahydroquinolin-5-amine is a heterocyclic compound built upon the 1,2,3,4-tetrahydroquinoline core. Its molecular formula is C₁₀H₁₄N₂ with a monoisotopic mass of 162.11569 Da.[3] The structure is characterized by three key features that dictate its chemical behavior:
-
The Tetrahydroquinoline Core : This bicyclic system consists of a benzene ring fused to a fully saturated piperidine ring. The THQ scaffold is a key pharmacophore in agents targeting a range of conditions, from cancer to neurological disorders.[2][4]
-
N-Methyl Group (Position 1) : The nitrogen atom of the heterocyclic ring is methylated, forming a tertiary amine.[5] This modification removes the hydrogen bond donor capability of the parent secondary amine, which will influence its solubility, crystal packing, and receptor interactions. It also imparts a stable basic character to this nitrogen.
-
Amino Group (Position 5) : The presence of a primary amine (-NH₂) directly attached to the aromatic ring introduces a second basic center and a site for hydrogen bonding. This functional group is a known ortho-, para- director for electrophilic aromatic substitution and can be readily modified to generate a library of derivatives.
Caption: Molecular structure and key functional components.
Predicted Physicochemical Properties
A priori assessment of physicochemical properties is critical for anticipating a compound's behavior in experimental settings, including its suitability for biological assays and potential as a drug candidate. The properties for N-methyl-1,2,3,4-tetrahydroquinolin-5-amine are predicted based on its structure and data from related analogs.
| Property | Predicted Value | Rationale & Scientific Insight |
| Molecular Formula | C₁₀H₁₄N₂ | Derived from structural analysis.[3] |
| Molecular Weight | 162.24 g/mol | Calculated from the molecular formula. |
| XlogP | 2.3 | This value, predicted by PubChem, suggests moderate lipophilicity, indicating a good balance for potential membrane permeability without excessive non-specific binding.[3] |
| pKa¹ (N-Methyl) | ~4.5 - 5.5 | The N-methyl group on the alicyclic ring is expected to be the more basic site. Its pKa is likely similar to that of N-methyl-1,2,3,4-tetrahydroquinoline.[5] |
| pKa² (5-Amino) | ~3.5 - 4.5 | Aromatic amines are significantly less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system. |
| Aqueous Solubility | Moderate | The presence of two amine groups, capable of protonation and hydrogen bonding, should confer greater aqueous solubility than the parent 1,2,3,4-tetrahydroquinoline, especially in acidic media.[6] |
| Appearance | Pale Yellow Liquid/Solid | The parent 1,2,3,4-tetrahydroquinoline is a pale yellow liquid that is prone to oxidation and color change when exposed to air and light; similar behavior is anticipated.[7] |
| Chemical Stability | Prone to Oxidation | Aromatic amines and the tetrahydroquinoline scaffold are susceptible to oxidation.[7] Storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light are critical to maintain sample integrity. |
Proposed Synthetic Strategy
Given the absence of a reported synthesis, a logical and robust pathway must be designed. A multi-step approach starting from a commercially available substituted nitroaniline is proposed. This strategy offers clear, high-yielding steps and allows for purification of intermediates, which is crucial for ensuring the final product's identity and purity. The causality behind this choice is control; each step is a well-established transformation, minimizing ambiguity in the final outcome.
Caption: Proposed multi-step synthetic workflow.
Experimental Protocol: Synthesis via Reductive Cyclization
This protocol is a conceptual, self-validating workflow. Each step includes a clear objective and a method for verifying the outcome before proceeding.
Step 1: Synthesis of 2-Amino-6-nitrotoluene (Starting Material Modification)
-
Objective: To prepare the aniline precursor for ring formation.
-
Procedure:
-
Dissolve 2,6-dinitrotoluene in ethanol.
-
Add a solution of ammonium sulfide or perform a controlled catalytic hydrogenation (e.g., using PtO₂) to selectively reduce one nitro group.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
Validation: Confirm structure using ¹H NMR and Mass Spectrometry (MS).
-
Step 2: Skraup-Doebner-Von Miller Reaction for Ring Formation
-
Objective: To construct the tetrahydroquinoline ring. This is a classic and robust method for THQ synthesis.[8]
-
Procedure:
-
To a mixture of 2-amino-6-nitrotoluene, add glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or the nitro compound itself).
-
Heat the mixture cautiously, as the reaction is exothermic.
-
After the initial reaction subsides, heat under reflux for several hours.
-
Cool the mixture, dilute with water, and neutralize with sodium hydroxide to precipitate the crude product.
-
Purify the resulting 5-nitro-1,2,3,4-tetrahydroquinoline by column chromatography.
-
Validation: Confirm structure via NMR and MS.
-
Step 3: N-Methylation of the Ring Nitrogen
-
Objective: To introduce the methyl group at the N-1 position. The Eschweiler-Clarke reaction is chosen for its high yield and selectivity for methylating primary and secondary amines.
-
Procedure:
-
Dissolve the 5-nitro-1,2,3,4-tetrahydroquinoline in an excess of formic acid and formaldehyde.
-
Heat the mixture under reflux until gas evolution ceases.
-
Cool the reaction, make it alkaline with sodium hydroxide, and extract the product with an organic solvent (e.g., dichloromethane).
-
Purify by column chromatography.
-
Validation: Confirm the addition of the N-methyl group by observing a new singlet around 2.9-3.3 ppm in the ¹H NMR spectrum and the corresponding mass shift in MS.
-
Step 4: Reduction of the Nitro Group
-
Objective: To convert the nitro group to the target primary amine. Catalytic hydrogenation is a clean and efficient method.
-
Procedure:
-
Dissolve the N-methyl-5-nitro-1,2,3,4-tetrahydroquinoline in ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Validation: The final product, N-methyl-1,2,3,4-tetrahydroquinolin-5-amine, can be analyzed for purity by HPLC and its structure definitively confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Recommended Analytical and Characterization Workflow
A rigorous analytical workflow is non-negotiable for validating the identity, structure, and purity of a novel compound.
Caption: Workflow for purification and structural validation.
Protocol 1: Spectroscopic and Spectrometric Characterization
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
Objective: To confirm the proton framework of the molecule.
-
Predicted Signals:
-
Aromatic Protons (3H): Expect complex multiplets in the range of δ 6.5-7.5 ppm.
-
-NH₂ Protons (2H): A broad singlet, typically around δ 3.5-4.5 ppm, which is exchangeable with D₂O.
-
N-CH₂ (Position 2, 2H): A triplet around δ 3.2-3.4 ppm.
-
N-CH₃ (3H): A sharp singlet around δ 2.9-3.1 ppm.[9]
-
Ar-CH₂ (Position 4, 2H): A triplet around δ 2.7-2.9 ppm.
-
-CH₂- (Position 3, 2H): A multiplet around δ 1.9-2.1 ppm.
-
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
-
Objective: To confirm the carbon skeleton.
-
Predicted Signals: Expect ~10 distinct signals corresponding to the different carbon environments (aromatic, aliphatic, and methyl).
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Objective: To confirm the exact mass and molecular formula.
-
Procedure: Prepare a dilute solution in methanol or acetonitrile. Analyze in positive ion mode.
-
Expected Result: An [M+H]⁺ ion peak at m/z 163.1233, confirming the formula C₁₀H₁₅N₂⁺. The predicted collision cross-section for this ion is 133.7 Ų.[3]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Expected Bands:
-
N-H Stretch (Amine): Two distinct sharp peaks in the 3300-3500 cm⁻¹ region.
-
C-H Stretch (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
-
C-N Stretch: Bands in the 1250-1350 cm⁻¹ region.
-
-
Prospective Biological and Pharmacological Evaluation
The THQ scaffold is associated with a vast range of biological activities.[2][8] A logical starting point for a novel derivative is to screen for foundational activities common to this class, such as antioxidant and cytotoxic effects.
Cautionary Note on Pan-Assay Interference Compounds (PAINS): Researchers must be aware that some fused or tricyclic tetrahydroquinoline derivatives have been identified as PAINS.[10] These compounds can interfere with high-throughput screening assays through non-specific mechanisms, leading to false-positive results. It is imperative to perform secondary assays and control experiments to confirm any observed biological activity and rule out assay interference.
Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Rationale: The presence of an aromatic amine suggests potential for free radical scavenging activity, a common feature of neuroprotective and anti-inflammatory agents.[11][12] This assay provides a rapid and reliable measure of this property.
-
Reagents & Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
-
Test Compound (N-methyl-1,2,3,4-tetrahydroquinolin-5-amine) stock solution and serial dilutions.
-
Ascorbic acid or Trolox as a positive control.
-
Methanol (spectroscopic grade).
-
96-well microplate and microplate reader.
-
-
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution to triplicate wells. Add 100 µL of methanol to control wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[11]
-
Plot the % inhibition against concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Conclusion and Future Directions
N-methyl-1,2,3,4-tetrahydroquinolin-5-amine represents an intriguing yet unexplored molecule within a pharmacologically significant class of compounds. This guide provides the essential predictive and methodological framework to bridge this knowledge gap. By leveraging established synthetic routes and analytical techniques, researchers can confidently synthesize and characterize this novel compound. The proposed initial biological screens, coupled with a critical awareness of potential assay artifacts like PAINS, will pave the way for a thorough investigation into its therapeutic potential. Future work should focus on expanding the biological evaluation to anticancer and antimicrobial assays, followed by structure-activity relationship (SAR) studies through the synthesis of related analogs to optimize for potency and selectivity.
References
-
Dahlin, J. L., et al. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. N-methyl-1,2,3,4-tetrahydroquinolin-5-amine. Retrieved from [Link]
-
PubChem. 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
-
Gilla, G., et al. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
-
PubChem. 1,2,3,4-Tetrahydro-1-methylquinoline. Retrieved from [Link]
-
Bunce, R. A., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroquinolines. Retrieved from [Link]
-
Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research. Retrieved from [Link]
-
NIST. N-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Klare, S., et al. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2021, November 2). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (2026, January 3). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
-
Merriman, G. D. (1993). Synthesis of substituted 1,2,3,4-tetrahydroquinolines. University of Southampton, Doctoral Thesis. Retrieved from [Link]
-
Rodriguez Núñez, Y. A., et al. (2024, November 14). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules. Retrieved from [Link]
-
Patel, K. D., et al. (2013, May 5). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Drug Development and Research. Retrieved from [Link]
-
El Glaoui, M., et al. (2023, September 28). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices. Retrieved from [Link]
-
Kumar, A., et al. (2023, December 12). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS Omega. Retrieved from [Link]
-
Prnewswire. (2024, December 8). 1,2,3,4-Tetrahydroquinoline Reagent Market Size, Growth and Analysis Report - 2033. Retrieved from [Link]
-
Stenutz. 1-methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
ResearchGate. (2025, August 7). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Retrieved from [Link]
-
ResearchGate. ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... Retrieved from [Link]
-
ResearchGate. Drugs incorporating tetrahydroquinolines. Retrieved from [Link]
-
SpectraBase. 6-fluoro-2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. PubChemLite - N-methyl-1,2,3,4-tetrahydroquinolin-5-amine (C10H14N2) [pubchemlite.lcsb.uni.lu]
- 4. datahorizzonresearch.com [datahorizzonresearch.com]
- 5. 1,2,3,4-Tetrahydro-1-methylquinoline | C10H13N | CID 68109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
